molecular formula C20H25N3O3S2 B2428597 N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-30-5

N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2428597
CAS No.: 851410-30-5
M. Wt: 419.56
InChI Key: JTLOWTICFPNUHC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule based on a thieno[3,2-d]pyrimidin-4-one scaffold , a privileged structure in medicinal chemistry known for its diverse biological activities. This specific analog features a 4-ethylphenylacetamide group connected via a sulfanyl-acetamide linker to the core heterocycle, which is further substituted with a 2-methoxyethyl group at the N-3 position and a methyl group at the C-6 position. These modifications are designed to fine-tune the compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity , to optimize interactions with biological targets. Compounds within this chemical class are frequently investigated as key intermediates or active scaffolds in drug discovery programs, particularly in the development of enzyme inhibitors. Researchers value this molecule for its potential to modulate various kinase and protease targets. The structural features suggest it may act as a ATP-competitive inhibitor or an allosteric modulator due to its resemblance to nucleotide bases. Its primary research value lies in high-throughput screening campaigns and as a building block for constructing more complex chemical entities for structure-activity relationship (SAR) studies. This product is provided for research purposes as a high-purity chemical entity. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle all chemical reagents with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-4-14-5-7-15(8-6-14)21-17(24)12-27-20-22-16-11-13(2)28-18(16)19(25)23(20)9-10-26-3/h5-8,13H,4,9-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOWTICFPNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by a unique thienopyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its intricate molecular design suggests various mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O3S2C_{20}H_{25}N_{3}O_{3}S_{2}, with an approximate molecular weight of 421.5 g/mol. The compound features several functional groups that contribute to its biological activity:

Feature Description
Thienopyrimidine Core Central structure associated with various biological activities
Thioether Group May influence binding interactions with biological targets
Methoxyethyl Group Potentially enhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that the compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to therapeutic effects in various conditions.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have indicated antimicrobial properties against various bacterial strains. The thienopyrimidine core is known for its efficacy in inhibiting bacterial growth.

Anticancer Properties

Preliminary investigations show that this compound may possess anticancer activity by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects in animal models. Results suggest a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups.
    Bacterial Strain Inhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Anticancer Activity Evaluation : In a cell line study involving breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability.
    Concentration (µM) Cell Viability (%)
    1080
    2560
    5030

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis involves multi-step reactions, typically starting with a thieno[3,2-d]pyrimidine core. Key steps include:

  • Condensation : Using triethylamine or sodium hydride as catalysts in solvents like dimethyl sulfoxide (DMSO) or ethanol .
  • Thioacetamide coupling : Reacting intermediates with substituted phenyl groups under controlled pH and temperature to ensure regioselectivity .
  • Purification : Thin-layer chromatography (TLC) and recrystallization are used to isolate the final product .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

  • NMR spectroscopy : To confirm the positions of the 2-methoxyethyl, 4-ethylphenyl, and thioacetamide groups .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95%) and monitor reaction progress .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps .
  • Temperature : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Catalyst screening : Triethylamine vs. DBU for base-mediated reactions .
  • Solvent polarity studies : Comparing DMSO (high polarity) vs. THF (moderate polarity) to influence reaction kinetics .
  • Stoichiometric adjustments : Using a 1.2–1.5 molar excess of thioacetamide derivatives to drive coupling reactions .

Q. What strategies are used to assess its potential biological activity?

  • In vitro enzyme inhibition assays : Targeting kinases or proteases due to the thienopyrimidine core’s affinity for ATP-binding pockets .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with biological targets like EGFR or COX-2 .
  • Comparative studies : Benchmarking against analogs (e.g., N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide ) to identify structure-activity relationships (SAR) .

Q. How are contradictions in biological activity data resolved?

  • Orthogonal assays : Cross-validating results using fluorometric vs. colorimetric readouts .
  • Meta-analysis : Comparing data across analogs (e.g., antimicrobial activity of thienopyrimidines vs. oxadiazole derivatives) to contextualize findings .

Q. What approaches are used to design derivatives with enhanced pharmacokinetic properties?

  • Rational modifications : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve metabolic stability .
  • Prodrug strategies : Esterifying the acetamide moiety to enhance solubility .

Methodological and Analytical Challenges

Q. How are reaction intermediates isolated and characterized?

  • Column chromatography : Using silica gel with gradient elution (hexane:ethyl acetate) .
  • Low-temperature crystallization : For thermally sensitive intermediates .

Q. What techniques are used to study degradation pathways?

  • Forced degradation studies : Exposing the compound to heat, light, and hydrolytic conditions .
  • LC-MS/MS : Identifying degradation products and proposing mechanisms (e.g., hydrolysis of the thioacetamide bond) .

Q. How is batch-to-batch consistency ensured in synthesis?

  • Quality control protocols : NMR purity checks, melting point consistency, and HPLC retention time matching .

Key Considerations for Experimental Design

  • Contradictory data : Address discrepancies in biological activity by verifying assay conditions (e.g., cell line specificity, solvent effects) .
  • Scalability : Multi-step syntheses may require switching from batch to flow chemistry for industrial-scale production .
  • Safety : Handle nitro-containing derivatives with care due to potential mutagenicity .

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